molecular formula C18H13ClF3NO2 B11078189 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11078189
M. Wt: 367.7 g/mol
InChI Key: YAIYWVROEHTIGQ-UHFFFAOYSA-N
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Description

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a trifluoroethanone group attached to an indole ring, which is further substituted with a 2-(2-chlorophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-(2-chlorophenoxy)ethyl Group: This step involves the reaction of the indole derivative with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Trifluoroethanone Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanol.

    Substitution: Formation of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone.

Scientific Research Applications

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form strong hydrogen bonds with active site residues, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2,3-dione}: Similar structure but with a dione group instead of a trifluoroethanone group.

    1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone group.

Uniqueness

1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13ClF3NO2

Molecular Weight

367.7 g/mol

IUPAC Name

1-[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C18H13ClF3NO2/c19-14-6-2-4-8-16(14)25-10-9-23-11-13(17(24)18(20,21)22)12-5-1-3-7-15(12)23/h1-8,11H,9-10H2

InChI Key

YAIYWVROEHTIGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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